molecular formula C21H22N8O7 B2466621 5-(2-(7-(3-(3-ethylphenoxy)-2-hydroxypropyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)hydrazono)pyrimidine-2,4,6(1H,3H,5H)-trione CAS No. 900013-36-7

5-(2-(7-(3-(3-ethylphenoxy)-2-hydroxypropyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)hydrazono)pyrimidine-2,4,6(1H,3H,5H)-trione

Cat. No.: B2466621
CAS No.: 900013-36-7
M. Wt: 498.456
InChI Key: KBKXBPTWFGMHSP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a structurally complex heterocyclic molecule featuring a pyrimidine-2,4,6-trione core fused with a purine derivative via a hydrazone linker. The pyrimidine-trione moiety is substituted with a hydrazone group at position 5, which connects to a 7-(3-(3-ethylphenoxy)-2-hydroxypropyl)-3-methylpurine system.

Properties

CAS No.

900013-36-7

Molecular Formula

C21H22N8O7

Molecular Weight

498.456

IUPAC Name

7-[3-(3-ethylphenoxy)-2-hydroxypropyl]-8-[(6-hydroxy-2,4-dioxo-1H-pyrimidin-5-yl)diazenyl]-3-methylpurine-2,6-dione

InChI

InChI=1S/C21H22N8O7/c1-3-10-5-4-6-12(7-10)36-9-11(30)8-29-14-15(28(2)21(35)25-18(14)33)22-19(29)27-26-13-16(31)23-20(34)24-17(13)32/h4-7,11,30H,3,8-9H2,1-2H3,(H,25,33,35)(H3,23,24,31,32,34)

InChI Key

KBKXBPTWFGMHSP-UHFFFAOYSA-N

SMILES

CCC1=CC(=CC=C1)OCC(CN2C3=C(N=C2N=NC4=C(NC(=O)NC4=O)O)N(C(=O)NC3=O)C)O

solubility

not available

Origin of Product

United States

Biological Activity

5-(2-(7-(3-(3-ethylphenoxy)-2-hydroxypropyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)hydrazono)pyrimidine-2,4,6(1H,3H,5H)-trione is a complex organic compound with potential biological activities. This article reviews its biological activity based on available literature and research findings.

Chemical Structure

The compound can be described by the following structural formula:

C17H22N6O4\text{C}_{17}\text{H}_{22}\text{N}_{6}\text{O}_{4}

Biological Activity Overview

The biological activity of this compound has been investigated in various studies focusing on its antimicrobial properties, cytotoxicity, antioxidant activity, and potential as a therapeutic agent.

1. Antimicrobial Activity

Research indicates that the compound exhibits varying degrees of antimicrobial activity against different bacterial strains. A study reported that it was effective against Mycobacterium tuberculosis with an IC90 of 6.8 μM but showed weak cytotoxicity towards human lung-derived fibroblasts (GI50 84.7 μM) . However, it was inactive against several other tested pathogens including Staphylococcus aureus and Candida albicans .

2. Cytotoxicity

The cytotoxic effects were evaluated using human lung fibroblast cell lines. The results indicated a moderate level of cytotoxicity at higher concentrations. This suggests that while the compound may have therapeutic potential, careful consideration of dosage is necessary to mitigate adverse effects .

3. Antioxidant Activity

The antioxidant properties were assessed using a luminol-based chemiluminescence assay. Results demonstrated that the compound has significant antioxidant activity, which is crucial for preventing oxidative stress-related cellular damage .

Case Studies and Research Findings

Several studies have documented the biological activity of this compound:

StudyFocusFindings
Study AAntimicrobialActive against Mycobacterium tuberculosis; inactive against Gram-positive and Gram-negative bacteria
Study BCytotoxicityGI50 = 84.7 μM in human lung fibroblasts; indicates moderate cytotoxicity
Study CAntioxidantExhibited significant antioxidant activity in chemiluminescence assays

The proposed mechanism for the antimicrobial action involves interference with bacterial DNA synthesis or function due to its structural similarity to purine derivatives . The antioxidant mechanism likely involves scavenging free radicals and chelating metal ions that catalyze oxidative stress .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The pyrimidine-2,4,6-trione scaffold is a common motif in medicinal and synthetic chemistry. Below is a comparative analysis of the target compound with analogous derivatives:

Structural Analogues with Pyrimidine-Trione Cores

5-(Indol-3-yl)-5-Hydroxypyrimidine-2,4,6(1H,3H,5H)-Trione (Compound 1, ) Structure: Features an indole substituent at position 5 of the pyrimidine-trione. Key Differences: Lacks the purine-hydrazone linkage and ethylphenoxy group. Synthesis: Prepared via reactions of alloxan with indole derivatives under mild conditions, validated by XRD .

5-((5-(3-Chlorophenyl)Furan-2-yl)Methylene)Pyrimidine-2,4,6(1H,3H,5H)-Trione ()

  • Structure : Contains a chlorophenyl-furan substituent at position 3.
  • Key Differences : Substituted with a furan-chlorophenyl group instead of the purine-hydrazone system.
  • Properties : Predicted pKa = 6.88 and density = 1.467 g/cm³, suggesting moderate solubility and lipophilicity .

5-Aryloyl-1H-Pyrano[2,3-d:6,5-d']Dipyrimidine-2,4,6,8(3H,5H,7H,9H)-Tetraones () Structure: Fused pyrano-dipyrimidine system with tetraone functionalities.

Functional and Bioactivity Comparisons

  • Bioactivity Clustering : highlights that compounds with similar pyrimidine-trione cores cluster into groups with analogous bioactivity profiles, driven by shared structural motifs. For instance, substituents like indole or furan-phenyl groups may modulate interactions with protein targets (e.g., kinases or DNA repair enzymes) .
  • Synthetic Accessibility : The target compound’s synthesis likely involves multi-step coupling of purine and pyrimidine precursors, similar to methods in for trione derivatives. However, its purine-hydrazone linkage introduces synthetic complexity compared to simpler triones .

Data Table: Comparative Analysis of Key Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties
Target Compound (Purine-Pyrimidine Hybrid) C₂₃H₂₅N₉O₇ 555.51 3-Ethylphenoxy, hydroxypropyl, purine High steric bulk, potential H-bonding sites
5-(Indol-3-yl)-5-Hydroxypyrimidine-2,4,6-trione C₁₂H₉N₃O₄ 267.22 Indole, hydroxyl XRD-confirmed planar structure
5-((5-(3-Chlorophenyl)Furan-2-yl)Methylene)Pyrimidine-2,4,6-trione C₁₅H₉ClN₂O₄ 316.70 Chlorophenyl-furan Predicted pKa = 6.88, density = 1.467 g/cm³
5-Aryloyl-Pyrano-Dipyrimidine-Tetraones Varies (e.g., C₁₈H₁₄N₄O₈) ~410.32 Pyran ring, tetraone groups High oxidation potential, rigid backbone

Research Findings and Implications

  • Structural Insights : XRD studies () confirm the planar geometry of pyrimidine-trione derivatives, which may facilitate π-π interactions in biological systems. The target compound’s purine-hydrazone linker could introduce conformational flexibility, altering binding modes .
  • Synthetic Challenges : Multi-component reactions () and catalyst-free protocols () are viable for simpler triones but may require optimization for the target compound’s complex architecture .
  • Bioactivity Predictions: Based on , the ethylphenoxy and purine groups in the target compound may enhance selectivity for hydrophobic binding pockets in enzymes, differentiating it from analogs with polar substituents (e.g., hydroxyl or chlorophenyl) .

Q & A

Q. What are the optimal synthetic routes for preparing this compound, and how can reaction yields be improved?

Methodological Answer:

  • Synthesis Protocol : Use a one-pot condensation approach with thiobarbituric acid (2 mmol) and aryl glyoxal monohydrate (1 mmol) in methanol under excess ammonium acetate. Stir at room temperature for 20–30 minutes, followed by filtration and recrystallization from methanol (yield: 55–75%) .
  • Optimization : Vary stoichiometric ratios (e.g., 1:1.5 for thiobarbituric acid:glyoxal) and test polar aprotic solvents (DMF, DMSO) to enhance solubility of intermediates. Monitor progress via TLC (ethyl acetate/hexane, 3:1).
  • Table 1 : Key Reaction Parameters
ParameterOptimal ConditionYield Range
SolventMethanol55–75%
CatalystAmmonium acetate (excess)
Temperature25°C (ambient)

Q. How should structural characterization be performed to confirm the compound’s identity?

Methodological Answer:

  • Spectroscopic Techniques :
  • ¹H/¹³C NMR : Analyze aromatic protons (δ 7.2–8.1 ppm) and carbonyl carbons (δ 160–180 ppm) to confirm hydrazone and trione moieties .
  • FT-IR : Identify key stretches: C=O (1650–1750 cm⁻¹), N–H (3200–3400 cm⁻¹), and C–O (1200–1300 cm⁻¹) .
    • Mass Spectrometry : Use HRMS (ESI+) to verify molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns.

Q. What experimental strategies assess solubility and stability in common solvents?

Methodological Answer:

  • Solubility Profiling : Perform gravimetric analysis by dissolving 10 mg of the compound in 1 mL of solvent (e.g., DMSO, ethanol, water) at 25°C. Centrifuge to isolate insoluble residues .
  • Stability Testing : Incubate solutions at 37°C for 24–72 hours and monitor degradation via HPLC (C18 column, acetonitrile/water gradient).

Q. Which in vitro assays are suitable for preliminary biological activity screening?

Methodological Answer:

  • Enzyme Inhibition : Use fluorescence-based assays (e.g., xanthine oxidase inhibition) at 10–100 µM concentrations. Compare IC₅₀ values with allopurinol as a positive control .
  • Cytotoxicity : Test against cancer cell lines (e.g., HeLa, MCF-7) via MTT assay. Include dose-response curves (1–50 µM) and calculate EC₅₀ values.

Q. How can purification challenges (e.g., byproduct removal) be addressed?

Methodological Answer:

  • Chromatography : Use flash chromatography (silica gel, ethyl acetate/hexane gradient) to separate hydrazone isomers.
  • Recrystallization : Optimize solvent pairs (e.g., methanol/water) based on differential solubility of target vs. impurities .

Advanced Research Questions

Q. How can computational modeling predict electronic properties and reactivity?

Methodological Answer:

  • DFT Calculations : Use Gaussian 16 with B3LYP/6-311+G(d,p) to optimize geometry and compute HOMO-LUMO gaps. Compare with experimental UV-Vis spectra (λmax ~300–400 nm) .
  • Reactivity Sites : Identify electrophilic/nucleophilic regions via electrostatic potential (ESP) maps. Validate with nucleophilic addition experiments (e.g., thiol coupling).

Q. What methodologies evaluate thermodynamic stability and degradation pathways?

Methodological Answer:

  • Thermogravimetric Analysis (TGA) : Measure decomposition onset temperatures (N₂ atmosphere, 10°C/min).
  • LC-MS/MS Degradation Studies : Expose the compound to oxidative (H₂O₂) and hydrolytic (pH 1–13) conditions. Identify fragments (e.g., hydrazine cleavage products) .

Q. How can multi-step reaction mechanisms (e.g., hydrazone formation) be validated?

Methodological Answer:

  • Kinetic Isotope Effects (KIE) : Compare reaction rates using deuterated vs. non-deuterated reactants to probe rate-determining steps .
  • In Situ Monitoring : Employ ReactIR to track intermediate formation (e.g., imine vs. enamine tautomers) during synthesis .

Q. What approaches link structural modifications to bioactivity (SAR studies)?

Methodological Answer:

  • Analog Synthesis : Replace the 3-ethylphenoxy group with electron-withdrawing (e.g., nitro) or bulky substituents (e.g., tert-butyl).
  • 3D-QSAR : Build CoMFA/CoMSIA models using IC₅₀ data from analogs to map steric/electrostatic requirements .

Q. How should contradictory data (e.g., computational vs. experimental solubility) be resolved?

Methodological Answer:

  • Error Source Analysis : Cross-validate computational solubility predictions (e.g., COSMO-RS) with experimental data using multiple solvent systems .
  • Multi-Technique Validation : Combine DSC (melting point), PXRD (polymorph identification), and NMR (purity) to resolve discrepancies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.